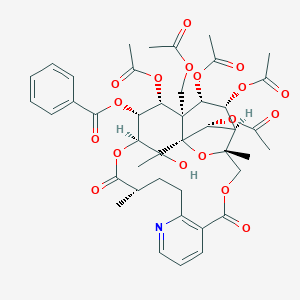
Desmetilastemazol
Descripción general
Descripción
Desmetilastemizol es un metabolito de astemizol, un antihistamínico de segunda generación. Es conocido por sus potentes actividades biológicas, incluida su función como inhibidor del canal de potasio del gen hERG (human ether-à-go-go-related gene)
Aplicaciones Científicas De Investigación
Desmetilastemizol tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto de referencia en estudios que involucran la síntesis y caracterización de compuestos relacionados.
Mecanismo De Acción
Desmetilastemizol ejerce sus efectos uniéndose a objetivos moleculares específicos, incluido el canal de potasio hERG. Esta unión inhibe la actividad del canal, lo que lleva a cambios en el flujo de iones celulares y la actividad eléctrica . El mecanismo de acción del compuesto implica interacciones con los sitios de unión del canal, lo que resulta en la supresión de su función. Este mecanismo es crucial para sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de arritmias cardíacas y otras afecciones .
Safety and Hazards
Direcciones Futuras
Desmethylastemizole and astemizole cause equipotent block of HERG channels, and these are among the most potent HERG channel antagonists yet studied . Because desmethylastemizole becomes the dominant compound in serum, these findings support the postulate that it becomes the principal cause of long QT syndrome observed in patients following astemizole ingestion .
Métodos De Preparación
Desmetilastemizol se puede sintetizar mediante la desmetilación de astemizol. La ruta sintética implica el uso de reactivos y condiciones específicas para obtener el producto deseado. Un método común implica el uso de agentes desmetilantes como tribromuro de boro (BBr3) o cloruro de aluminio (AlCl3) en condiciones controladas . Los métodos de producción industrial pueden involucrar procesos similares, pero a mayor escala, asegurando la pureza y el rendimiento del compuesto.
Análisis De Reacciones Químicas
Desmetilastemizol experimenta diversas reacciones químicas, entre ellas:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como permanganato de potasio (KMnO4) u óxido de cromo (CrO3) para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4) para obtener formas reducidas del compuesto.
Sustitución: Desmetilastemizol puede experimentar reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos. Los reactivos comunes incluyen halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, aminas, tioles).
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
Desmetilastemizol es similar a otros derivados del benzimidazol, como astemizol y norastemizol. es único debido a su afinidad de unión específica y potencia en la inhibición del canal de potasio hERG . Otros compuestos similares incluyen:
Astemizol: El compuesto original del que se deriva Desmetilastemizol.
Norastemizol: Otro metabolito de astemizol con diferentes actividades biológicas.
Terfenadina: Un antihistamínico relacionado con propiedades similares pero diferentes vías metabólicas.
Las propiedades únicas de Desmetilastemizol lo convierten en un compuesto valioso para la investigación científica y las posibles aplicaciones terapéuticas.
Propiedades
IUPAC Name |
4-[2-[4-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]amino]piperidin-1-yl]ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29FN4O/c28-22-9-5-21(6-10-22)19-32-26-4-2-1-3-25(26)30-27(32)29-23-14-17-31(18-15-23)16-13-20-7-11-24(33)12-8-20/h1-12,23,33H,13-19H2,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGYWHSFHIMTPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)CCC5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10224058 | |
| Record name | Desmethylastemizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10224058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73736-50-2 | |
| Record name | Desmethylastemizole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73736-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desmethylastemizole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073736502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethylastemizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10224058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESMETHYLASTEMIZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L460QHM1YN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















